2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine
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Overview
Description
2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is a complex organic compound with significant applications in various fields This compound is known for its unique structural properties, which include a benzimidazole ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine typically involves the condensation reaction between 2-methylbenzimidazole and 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function. These combined effects contribute to the compound’s antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-((5-nitro-2-furyl)methylidene)benzohydrazide
- 2-Methyl-N-((5-nitro-2-furyl)methylidene)-3-furohydrazide
Uniqueness
2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is unique due to its dual functional groups, which provide a combination of redox activity and nucleic acid interaction. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and development .
Properties
CAS No. |
853407-19-9 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H10N4O3/c1-8-15-11-4-2-9(6-12(11)16-8)14-7-10-3-5-13(20-10)17(18)19/h2-7H,1H3,(H,15,16) |
InChI Key |
KLKKNQXKWUZIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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